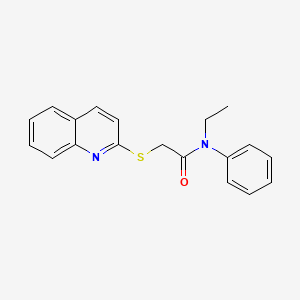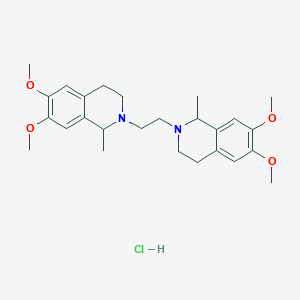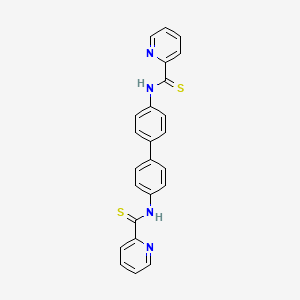
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide), also known as BPYD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPYD is a bidentate ligand that forms stable complexes with transition metals, and it has been used extensively in catalysis, material science, and medicinal chemistry.
科学研究应用
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been extensively used in various scientific research applications due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, which have been used as catalysts in organic reactions. N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has also been used in material science, where it has been incorporated into polymers to improve their mechanical properties. In addition, N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has shown potential as a therapeutic agent due to its ability to interact with biological molecules.
作用机制
The mechanism of action of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is not well understood. However, it is believed that N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) forms stable complexes with transition metals, which can then interact with biological molecules. This interaction can lead to changes in the biological activity of the molecules, which can result in therapeutic effects.
Biochemical and Physiological Effects:
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has been shown to have anti-inflammatory properties. In addition, N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) has been shown to have antioxidant properties, which can help to protect cells from damage.
实验室实验的优点和局限性
One of the major advantages of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is its ability to form stable complexes with transition metals. This property makes it a useful ligand in the synthesis of metal complexes, which have a wide range of applications in various fields. However, one of the limitations of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) is its low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are many potential future directions for research on N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). One area of research could focus on the development of new metal complexes using N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) as a ligand. These complexes could have potential applications in catalysis and material science. Another area of research could focus on the therapeutic potential of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). Further studies could be conducted to investigate its ability to inhibit the growth of cancer cells and to explore its anti-inflammatory and antioxidant properties. Additionally, research could be conducted to improve the solubility of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) in water, which could make it more useful in certain experiments.
合成方法
N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide) can be synthesized by reacting 2-pyridinecarbothioamide with 4-bromobiphenyl in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling reaction, which results in the formation of N,N'-4,4'-biphenyldiyldi(2-pyridinecarbothioamide). The purity of the synthesized compound can be increased by recrystallization from a suitable solvent.
属性
IUPAC Name |
N-[4-[4-(pyridine-2-carbothioylamino)phenyl]phenyl]pyridine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4S2/c29-23(21-5-1-3-15-25-21)27-19-11-7-17(8-12-19)18-9-13-20(14-10-18)28-24(30)22-6-2-4-16-26-22/h1-16H,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMFVJCSOUXNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=S)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=S)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4'-[(2-pyridinylcarbothioyl)amino][1,1'-biphenyl]-4-yl}-2-pyridinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chlorobenzyl)oxy]-N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxybenzamide](/img/structure/B5142498.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5142500.png)
![(2-aminoethyl){2-[2-(4-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5142503.png)
![2-{[3-(1-naphthyloxy)propyl]amino}ethanol](/img/structure/B5142518.png)
![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5142531.png)
![4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5142538.png)
![N-(1-{1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5142547.png)
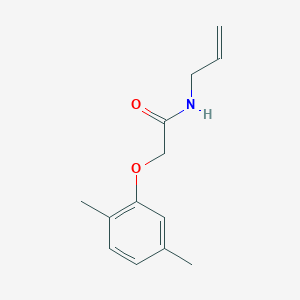
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)
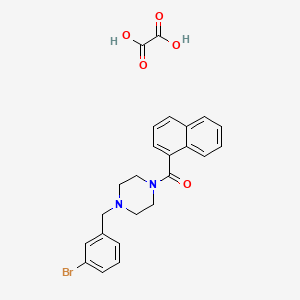
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)
